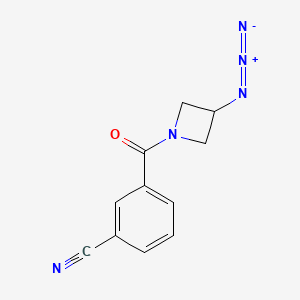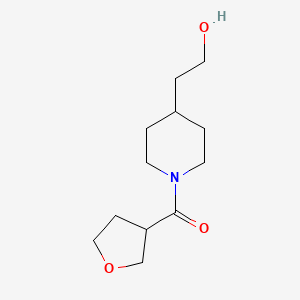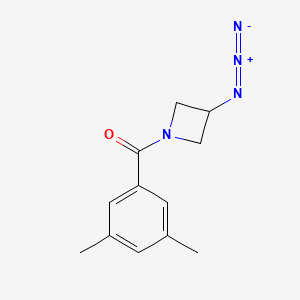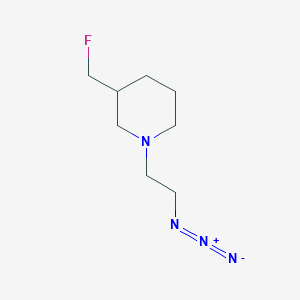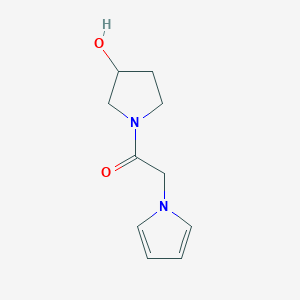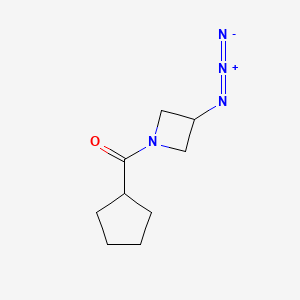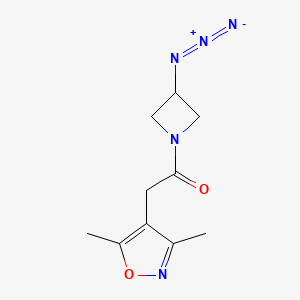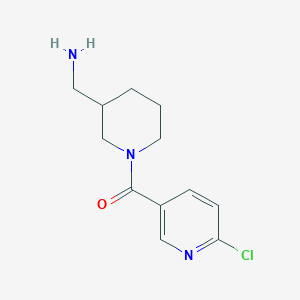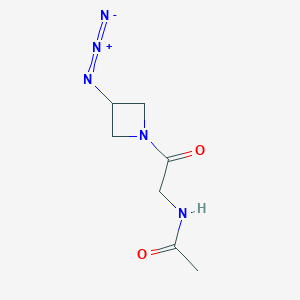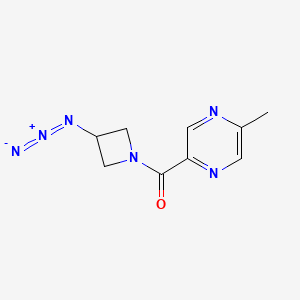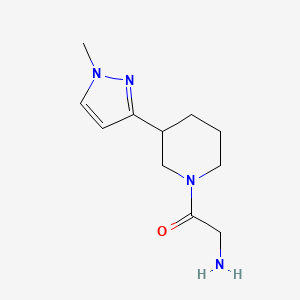
2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research has highlighted the role of similar structures in the development of heterocyclic compounds. For instance, studies involving the synthesis and characterization of pyrazole derivatives have unveiled their potential antitumor, antifungal, and antibacterial activities. These compounds have been synthesized through various chemical reactions, showcasing the versatility of pyrazole-based molecules in medicinal chemistry (Titi et al., 2020).
Antioxidant and Antitumor Activities
Another aspect of research focuses on the antioxidant and antitumor evaluation of novel N-substituted-2-amino-1,3,4-thiadiazoles. This study demonstrates the utility of incorporating pyrazole structures into the design of compounds with promising biological activities. Such research underscores the potential therapeutic applications of these compounds in combating various diseases (Hamama et al., 2013).
Synthetic Methodologies
On the synthetic front, the compound and its related structures have been utilized in the development of efficient synthetic routes for constructing complex molecules. The design and synthesis of methyl 2-amino-1,3-selenazole-5-carboxylates highlight the innovative use of chiral heterocyclic amino acids as scaffolds. This approach represents a significant stride in the synthesis of heterocyclic systems characterized by conventional spectroscopic techniques, paving the way for accessing new active biomolecules (Malinauskienė et al., 2018).
Computational Studies and Eco-friendly Synthesis
Furthermore, computational studies have been employed to explore the synthesis of new pyrazolyl α-amino esters derivatives. This research emphasizes an economical and eco-friendly synthesis strategy, demonstrating the broader impact of computational chemistry in optimizing reaction conditions and developing sustainable chemical processes (Mabrouk et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
The compound interacts with its target, NAMPT, to modulate its activity The exact nature of this interaction is not clear from the available information
Biochemical Pathways
The compound affects the NAD+ salvage pathway by modulating the activity of NAMPT . This can have downstream effects on various biological processes that depend on NAD+, including metabolism and aging .
Result of Action
The result of the compound’s action is the modulation of NAMPT activity . This can lead to changes in the levels of NAD+, which in turn can affect various biological processes
Biochemische Analyse
Biochemical Properties
2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction . Additionally, this compound can bind to proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For example, the compound can inhibit the activity of certain kinases, leading to a decrease in phosphorylation events and subsequent downstream signaling . Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions for extended periods, allowing for prolonged experimental observations . Degradation products may form over time, potentially leading to altered biological activity and effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to drug metabolism. The compound is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations can affect the compound’s bioavailability and activity, as well as its potential interactions with other drugs . Additionally, this compound may influence metabolic flux by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which influences its intracellular concentration and localization . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, affecting its distribution and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on various cellular processes . Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments . For instance, phosphorylation of the compound may enhance its nuclear localization, allowing it to interact with transcription factors and influence gene expression .
Eigenschaften
IUPAC Name |
2-amino-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-14-6-4-10(13-14)9-3-2-5-15(8-9)11(16)7-12/h4,6,9H,2-3,5,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBOYQCBKXGZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


